(5Z)-5-(2,4-dimethoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC15605745
Molecular Formula: C17H19NO4S2
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19NO4S2 |
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Molecular Weight | 365.5 g/mol |
IUPAC Name | (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C17H19NO4S2/c1-20-12-6-5-11(14(9-12)21-2)8-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h5-6,8-9,13H,3-4,7,10H2,1-2H3/b15-8- |
Standard InChI Key | VWJWCJULCKHAAZ-NVNXTCNLSA-N |
Isomeric SMILES | COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3CCCO3)OC |
Canonical SMILES | COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3CCCO3)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (5Z)-5-(2,4-dimethoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one. Its molecular formula is C₁₈H₂₀N₂O₄S₂, with a molecular weight of 408.49 g/mol. The CAS registry number 154617-50-2 uniquely identifies this compound in chemical databases .
Key Structural Attributes
The molecule’s core consists of a thiazolidin-4-one ring system, modified by:
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A (2,4-dimethoxybenzylidene) group at position 5, which introduces planar aromaticity and electron-donating methoxy substituents.
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A (tetrahydrofuran-2-ylmethyl) chain at position 3, contributing steric bulk and potential hydrogen-bonding interactions.
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A thioxo (S=O) group at position 2, enhancing electrophilicity and metal-chelating capacity.
The Z-configuration of the benzylidene moiety is critical for maintaining spatial alignment with biological targets, as evidenced by studies on similar thiazolidin-4-one derivatives .
Synthesis and Manufacturing
Conventional Synthetic Routes
Thiazolidin-4-one derivatives are typically synthesized via cyclocondensation reactions involving aldehydes, amines, and mercaptoacetic acid. For the target compound, a modified three-component reaction is proposed:
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Condensation: 2,4-Dimethoxybenzaldehyde reacts with a primary amine (e.g., tetrahydrofurfurylamine) to form a Schiff base.
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Cyclization: The intermediate undergoes nucleophilic attack by mercaptoacetic acid, facilitated by acid catalysts (e.g., Bi(SCH₂COOH)₃), to yield the thiazolidin-4-one core .
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Functionalization: The tetrahydrofuran-2-ylmethyl group is introduced via alkylation or Mitsunobu reactions, optimizing steric and electronic properties.
Table 1. Representative Synthetic Conditions
Green Chemistry Approaches
Recent advances emphasize solvent-free or microwave-assisted protocols to enhance efficiency. For instance, ultrasonic irradiation with vanadyl sulfate (VOSO₄) in acetonitrile reduces reaction times from hours to minutes while maintaining yields >80% .
Structural and Spectroscopic Analysis
Crystallographic Data
While no single-crystal X-ray data exists for this compound, analogous thiazolidin-4-ones exhibit triclinic crystal systems with space group P-1. Key bond lengths include:
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C5–N1: 1.34 Å (indicative of partial double-bond character).
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 1250–1270 cm⁻¹ (C–S stretch), and 2830–2850 cm⁻¹ (O–CH₃ stretch) .
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, CH=), δ 6.50–6.70 (m, 3H, aromatic), δ 3.85 (s, 6H, OCH₃), δ 3.30–3.60 (m, 4H, tetrahydrofuran) .
Biological Activity and Mechanism
Antimicrobial Properties
Methoxy-substituted thiazolidin-4-ones exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 8–16 μg/mL) and Candida albicans (MIC: 32–64 μg/mL) by disrupting cell wall biosynthesis .
Applications and Industrial Relevance
Pharmaceutical Development
This compound serves as a lead structure for multi-target kinase inhibitors, particularly in oncology. Its tetrahydrofuran moiety improves metabolic stability compared to simpler alkyl chains .
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